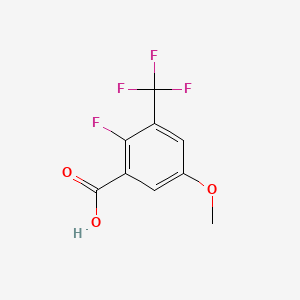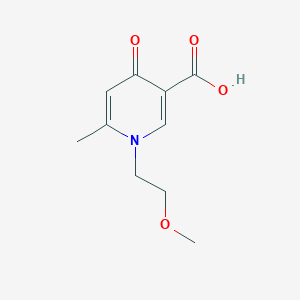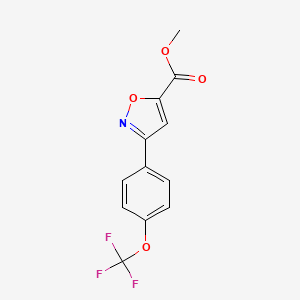
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid
Descripción general
Descripción
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid, also known as DTBMPBA, is a boronic acid derivative with the molecular formula C15H25BO3 . It is a white to off-white powder that is sparingly soluble in water and commonly used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H25BO3 . The molecular weight of the compound is 264.17 g/mol .Chemical Reactions Analysis
Boronic acids, including this compound, are valuable building blocks in organic synthesis and are often used in Suzuki-Miyaura cross-coupling reactions . They can also be involved in palladium-catalyzed direct arylation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.17 g/mol . The compound is a white to off-white powder that is sparingly soluble in water .Aplicaciones Científicas De Investigación
1. Aryl Migration and Chemical Synthesis
Treatment of certain compounds with boron trichloride leads to rapid formation of aryl migration products, catalyzed directly by boron trichloride. This process results from the strain added by the tert-butyl functions, indicating the role of boronic acid derivatives in facilitating structural rearrangements in organic molecules (Pritchard et al., 2000).
2. Synthesis of Pigments and Medicinal Compounds
Boronic acid derivatives are used in the synthesis of several pigments, such as vulpinic acids, in a process involving transesterification and Dieckmann condensation. These steps are part of the synthesis of complex organic molecules which have applications in various fields, including pigmentation and potentially pharmaceuticals (Mallinger et al., 2009).
3. Molecular Structure Studies
The introduction of an aminophosphonic acid group into a boronic acid leads to multifunctional compounds with diverse applications. Studies on the structure of such compounds help in understanding the interaction between different functional groups and their potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
4. Boronic Acid in Asymmetric Synthesis
Boronic acids are involved in asymmetric rhodium-catalyzed conjugate additions, important for synthesizing enantioenriched compounds. These reactions showcase the utility of boronic acids in creating compounds with high enantioselectivity, useful in the synthesis of chiral molecules for pharmaceutical applications (Paquin et al., 2005).
5. Interaction with Sugars and Recognition of Anomers
Boronic acids can recognize α and β-anomers of sugars, indicating their use in stereochemistry and potentially in sensor technology. Their ability to form boronates with different sugars can be applied in the synthesis of various organic molecules and in the study of carbohydrate chemistry (Yamashita et al., 1996).
Propiedades
IUPAC Name |
(3,5-ditert-butyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO3/c1-14(2,3)11-8-10(16(17)18)9-12(13(11)19-7)15(4,5)6/h8-9,17-18H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYHLDPTVFBRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



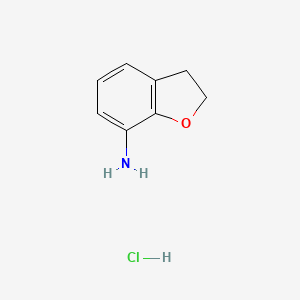
![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)

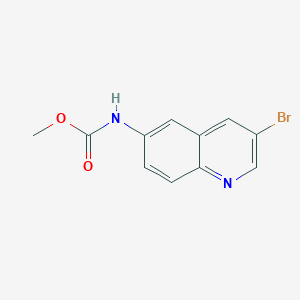
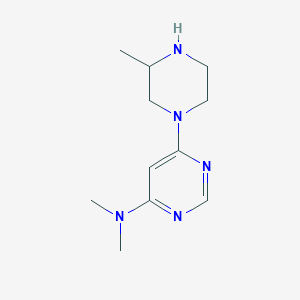

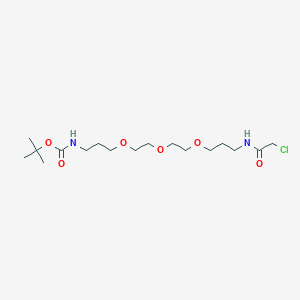
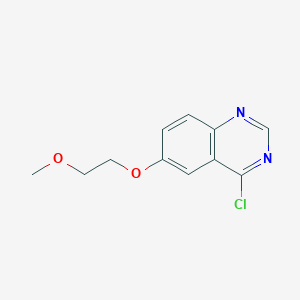
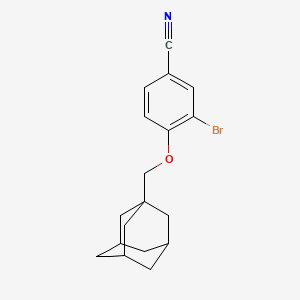
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)
